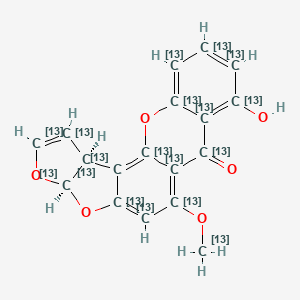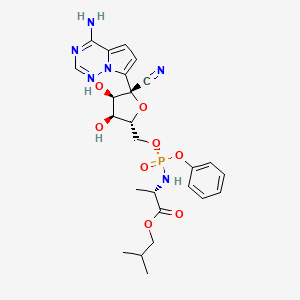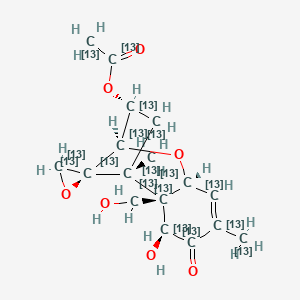
3-Acetyldeoxynivalenol-13C17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyldeoxy Nivalenol-13C17 is a mycotoxin that has been found in Fusarium graminearum . It is an isotopically labeled compound, specifically designed for use as an internal standard for the quantification of 3-acetyldeoxy nivalenol by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . This compound is a derivative of deoxynivalenol, a trichothecene mycotoxin, and is used extensively in toxicological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyldeoxy Nivalenol-13C17 involves the acetylation of deoxynivalenol. The reaction typically requires acetic anhydride as the acetylating agent and a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group at the 3-position .
Industrial Production Methods
Industrial production of 3-Acetyldeoxy Nivalenol-13C17 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic labeling and purity . The compound is then formulated as a solution in acetonitrile for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions
3-Acetyldeoxy Nivalenol-13C17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3-Acetyldeoxy Nivalenol-13C17 is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 3-Acetyldeoxy Nivalenol-13C17 involves its interaction with cellular components, leading to the induction of oxidative stress and lipid peroxidation . The compound affects the production of reactive oxygen species (ROS) and disrupts cellular signaling pathways . It also permeates the blood-brain barrier, indicating its potential impact on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Deoxynivalenol (DON): The parent compound of 3-Acetyldeoxy Nivalenol-13C17, known for its toxic effects on humans and animals.
15-Acetyldeoxynivalenol: Another acetylated derivative of deoxynivalenol with similar toxicological properties.
3-Acetyldeoxynivalenol: The non-labeled version of 3-Acetyldeoxy Nivalenol-13C17, used in similar applications.
Uniqueness
3-Acetyldeoxy Nivalenol-13C17 is unique due to its isotopic labeling, which allows for precise quantification and tracking in analytical studies . This feature makes it an invaluable tool in research and industrial applications where accurate measurement of mycotoxin levels is critical .
Properties
Molecular Formula |
C17H22O7 |
|---|---|
Molecular Weight |
355.23 g/mol |
IUPAC Name |
[(1'R,2S,2'R,3'S,7'R,9'R,10'R)-3'-hydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)-4'-oxospiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-10'-yl] acetate |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |
InChI Key |
ADFIQZBYNGPCGY-CJTIMMQGSA-N |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13CH2][13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O[13C](=O)[13CH3])[13CH3])[13CH2]O |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


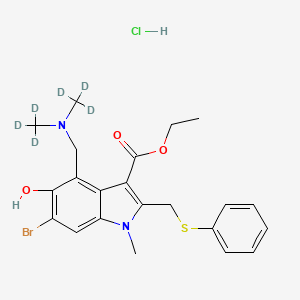
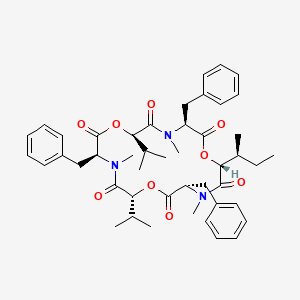



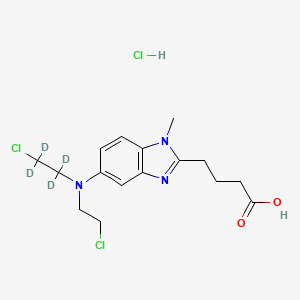
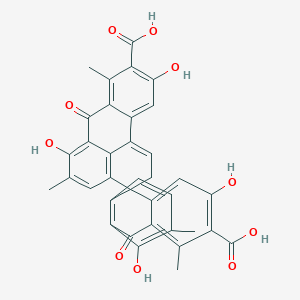
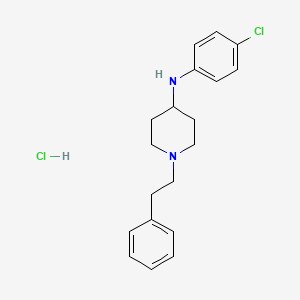
![2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821232.png)
![4-[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoic acid;dihydrate](/img/structure/B10821237.png)
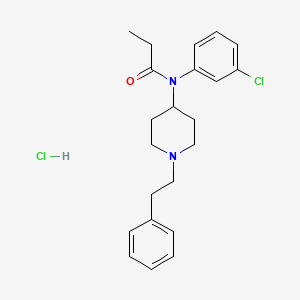
![N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10821242.png)
